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Compound of Interest

Compound Name: TG2-179-1

Cat. No.: B14085983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism, quantitative effects, and

experimental validation of TG2-179-1, a potent and selective covalent inhibitor of BRCA1-

associated protein 1 (BAP1). BAP1 is a deubiquitinase (DUB) enzyme belonging to the

Ubiquitin C-terminal Hydrolase (UCH) family, playing a critical role in various cellular

processes, including chromatin remodeling, DNA damage repair, cell cycle regulation, and

apoptosis.[1][2][3] While often acting as a tumor suppressor, in certain contexts like colon

cancer, BAP1 can be oncogenic, making it a viable therapeutic target.[4][5] TG2-179-1 has

emerged as a key small molecule for probing BAP1 function and for potential therapeutic

development.[4][5]

Core Mechanism: Covalent Binding to Cys91
TG2-179-1 functions by directly targeting the catalytic core of the BAP1 enzyme. The

deubiquitinase activity of BAP1 is dependent on a catalytic triad consisting of Cysteine-91

(Cys91), Histidine-169 (His169), and Aspartate-184 (Asp184), where Cys91 acts as the primary

nucleophile.[5] TG2-179-1 is designed to form an irreversible covalent bond with the thiol group

of the Cys91 residue.[4][6] This covalent modification permanently inactivates the enzyme,

preventing it from removing ubiquitin from its substrates, such as histone H2A (H2A-Ub).[4][7]

The inhibition of BAP1's enzymatic activity by TG2-179-1 leads to downstream cellular

consequences, including the suppression of DNA replication, induction of replication stress,

and ultimately, apoptosis in cancer cells.[4][5][8]
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Quantitative Data Summary
The efficacy of TG2-179-1 has been quantified through various in vitro and in vivo studies. The

data highlights its potent cytotoxic effects on cancer cells and its ability to inhibit tumor growth.

Parameter Assay Type
Cell Line /
Model

Result Reference

In Vitro Activity
Deubiquitinase

(DUB) Assay
Cell-free

Inhibition

observed at 25

µM - 1.5 mM

[9]

Cytotoxicity

Assay

Panel of 8 Colon

Cancer Lines

IC₅₀: 4.48 - 7.52

µM
[9]

Cytotoxicity

Assay
786-O (ccRCC) IC₅₀: 6.35 µM [5]

Cytotoxicity

Assay
Umrc-6 (ccRCC) IC₅₀: 10.4 µM [5]

In Vivo Efficacy
Xenograft Mouse

Model

HCT116 (Colon

Cancer)

Reduced tumor

volume at 10 and

30 mg/kg

[9][10]

Note: While TG2-179-1 is potent against BAP1-expressing cells, studies also indicate it can kill

BAP1-null cells, suggesting the existence of other cellular targets.[5]

Key Experimental Protocols
This section outlines the methodologies used to characterize the interaction between TG2-179-
1 and BAP1.

In Vitro Deubiquitinase (DUB) Assay
This assay directly measures the enzymatic activity of BAP1 and its inhibition by TG2-179-1.

Objective: To quantify the inhibition of BAP1's catalytic activity.

Methodology:
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Recombinant BAP1 protein is purified. A catalytically inactive mutant, BAP1-C91S, is often

used as a negative control.[4]

BAP1 is pre-incubated with increasing concentrations of TG2-179-1 (or DMSO as a

vehicle control) for a set period (e.g., 1 hour at room temperature) to allow for covalent

bond formation.[4]

A fluorogenic substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is added

to the reaction.

BAP1-mediated cleavage of Ub-AMC releases free AMC, which fluoresces. The

fluorescence is monitored over time using a plate reader.

Alternatively, a more physiological substrate, such as monoubiquitinated histone H2A

(H2A-Ub) within a nucleosome, can be used. The reaction is stopped and analyzed by

SDS-PAGE and immunoblotting with antibodies against H2A and ubiquitin to visualize the

removal of the ubiquitin moiety.[4][7]

The rate of substrate cleavage is calculated. A decrease in the rate in the presence of

TG2-179-1 indicates inhibition.

Covalent Binding Confirmation Assay
To confirm the covalent and irreversible nature of the binding, an immunoprecipitation-based

DUB assay is performed.

Objective: To demonstrate that TG2-179-1 remains bound to BAP1 even after extensive

washing.

Methodology:

BAP1 is incubated with increasing concentrations of TG2-179-1.[4]

The BAP1-inhibitor complexes are then immunoprecipitated using an anti-BAP1 antibody.

[4]

The immunoprecipitated beads are washed extensively to remove any non-covalently

bound inhibitor.[4]
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The beads, now containing BAP1, are subjected to a DUB assay (as described in 3.1) with

a substrate like Ub-AMC.[4]

A lack of enzymatic activity, even after washing, confirms a stable, likely covalent, bond

between TG2-179-1 and BAP1.[4]

Mass Spectrometry for Adduct Confirmation
Mass spectrometry (MS) is the definitive method to confirm the formation of a covalent adduct

at a specific amino acid residue.

Objective: To identify the precise location and mass of the TG2-179-1 adduct on the BAP1

protein.

Methodology:

Recombinant BAP1 is incubated with TG2-179-1.

The protein is then subjected to proteolytic digestion (e.g., with trypsin) to generate

smaller peptides.

The resulting peptide mixture is analyzed by high-resolution liquid chromatography-mass

spectrometry (LC-MS/MS).[11][12]

The MS data is searched for a peptide fragment corresponding to the region around

Cys91 with a mass shift equal to the molecular weight of TG2-179-1.

Tandem MS (MS/MS) fragmentation of this modified peptide can further pinpoint Cys91 as

the site of modification.

Cellular Assays
Objective: To assess the effect of TG2-179-1 on cancer cell viability and DNA replication.

Methodology:

Cell Viability (IC₅₀ Determination): Cancer cell lines are seeded in 96-well plates and

treated with a range of TG2-179-1 concentrations for a specified period (e.g., 48-72
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hours). Cell viability is then measured using assays like MTT or CellTiter-Glo. The IC₅₀

value is calculated as the concentration of the inhibitor that reduces cell viability by 50%.

[9]

DNA Fiber Assay: This technique directly visualizes DNA replication at the single-molecule

level. Cells are sequentially pulsed with two different thymidine analogs (e.g., IdU and

CldU) and then treated with TG2-179-1. DNA is extracted, stretched on glass slides, and

the labeled replication tracks are visualized by immunofluorescence. A reduction in the

length of replication tracks or an increased ratio of IdU to CldU track lengths indicates

replication stress and fork stalling induced by the inhibitor.[10]

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of TG2-179-1 in a living organism.

Methodology:

Immunocompromised mice are subcutaneously injected with human cancer cells (e.g.,

HCT116).[9]

Once tumors reach a palpable size, mice are randomized into vehicle control and

treatment groups.

The treatment group receives TG2-179-1 via a specific route (e.g., intraperitoneal

injection) at defined doses and schedules (e.g., 10 or 30 mg/kg daily).[9][10]

Tumor volume and mouse body weight are monitored regularly.

At the end of the study, tumors are excised, weighed, and may be used for further analysis

(e.g., immunoblotting for biomarkers). A significant reduction in tumor growth in the treated

group compared to the control group indicates in vivo efficacy.[10]

Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and processes related to the covalent

inhibition of BAP1 by TG2-179-1.
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Caption: BAP1 signaling pathway and its inhibition by TG2-179-1.
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Caption: Experimental workflow for characterizing a BAP1 covalent inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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